molecular formula C27H48O B100275 Cholestan-3alpha-ol CAS No. 18769-46-5

Cholestan-3alpha-ol

Cat. No.: B100275
CAS No.: 18769-46-5
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-DSHIFKSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestan-3alpha-ol, also known as epi-Coprostanol, is a sterol compound with the molecular formula C27H48O. It is a derivative of cholesterol and is produced endogenously in the body. This compound is notable for its presence in human and animal feces, where it is formed through the action of intestinal microorganisms on cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholestan-3alpha-ol can be synthesized from cholesterol through microbial transformation. The process involves the reduction of cholesterol by specific intestinal microorganisms, which convert it into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation techniques. Cholesterol is subjected to fermentation with specific strains of bacteria that possess the enzymatic capability to reduce cholesterol to this compound .

Chemical Reactions Analysis

Types of Reactions: Cholestan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated sterol compounds .

Mechanism of Action

Cholestan-3alpha-ol exerts its effects primarily through its involvement in cholesterol homeostasis. It modulates key enzymes and transporters involved in cholesterol synthesis, uptake, and efflux. This regulation helps maintain cellular cholesterol levels and impacts overall lipid metabolism .

Properties

CAS No.

18769-46-5

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-DSHIFKSRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

5Β-CHOLESTAN-3Α-OL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.